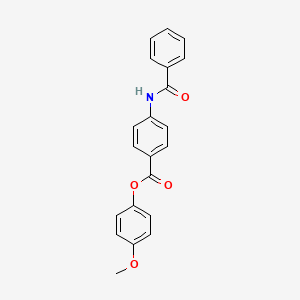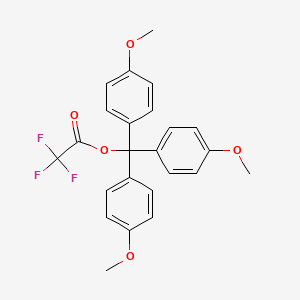
Tris(4-methoxyphenyl)methyl trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-methoxyphenyl)methyl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to a tris(4-methoxyphenyl)methyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methoxyphenyl)methyl trifluoroacetate typically involves the reaction of Tris(4-methoxyphenyl)methanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows: [ \text{Tris(4-methoxyphenyl)methanol} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Tris(4-methoxyphenyl)methyl trifluoroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The aromatic rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or alcohols can react with the trifluoroacetate group.
Oxidizing Agents: Agents like potassium permanganate can oxidize the aromatic rings.
Reducing Agents: Agents like lithium aluminum hydride can reduce the aromatic rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation could produce quinones.
科学的研究の応用
Tris(4-methoxyphenyl)methyl trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Its derivatives may be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Tris(4-methoxyphenyl)methyl trifluoroacetate exerts its effects involves the interaction of the trifluoroacetate group with various molecular targets. The trifluoroacetate group is highly electronegative, which can influence the reactivity and stability of the compound. The aromatic rings can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Tris(4-methoxyphenyl)methanol
- Tris(4-methoxyphenyl)methyl chloride
- Tris(4-methoxyphenyl)methyl acetate
Uniqueness
Tris(4-methoxyphenyl)methyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups.
特性
CAS番号 |
90173-60-7 |
|---|---|
分子式 |
C24H21F3O5 |
分子量 |
446.4 g/mol |
IUPAC名 |
tris(4-methoxyphenyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C24H21F3O5/c1-29-19-10-4-16(5-11-19)23(32-22(28)24(25,26)27,17-6-12-20(30-2)13-7-17)18-8-14-21(31-3)15-9-18/h4-15H,1-3H3 |
InChIキー |
BFAZKRLCKPNIBC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)


![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)
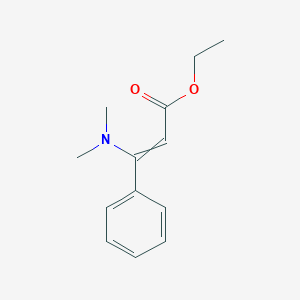
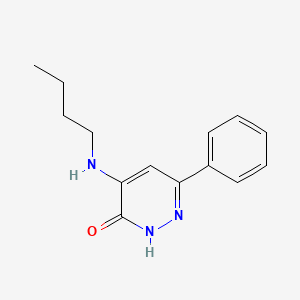
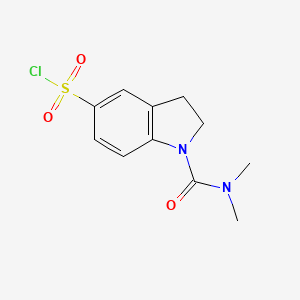
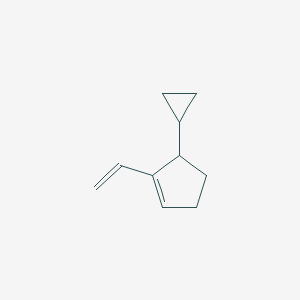
![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)



![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)
